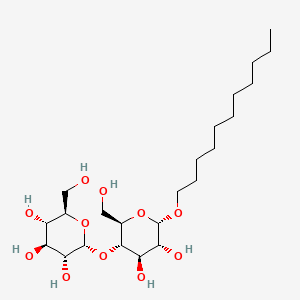![molecular formula C12H6BrNO4 B595732 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine CAS No. 100125-06-2](/img/structure/B595732.png)
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine (BNBDO) is a synthetic organic compound with a wide range of applications in scientific research. BNBDO is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. BNBDO is also a key component of many materials used in the electronics industry. BNBDO is a versatile organic compound that has been used in a wide range of applications in the laboratory and in industry.
Scientific Research Applications
Synthesis of Metal Complexes
A study by Maizlish et al. (2004) explored the synthesis of new structural analogs of phthalocyanine using compounds like 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine. This research demonstrates the potential application of this compound in creating complex metal structures with significant spectral properties (Maizlish et al., 2004).
Substitution Reactions for Pharmaceutical Applications
Samet et al. (2006) conducted a study showing the base-catalyzed intramolecular nucleophilic substitution for this compound derivatives. This research has implications in the synthesis of pharmaceutical compounds with specific structural features (Samet et al., 2006).
Novel Aromatic Nucleophilic Substitution
Guerrera et al. (1995) investigated the reactions of 3-Bromo-2-nitrobenzo[b]thiophene, a compound structurally similar to this compound, with various amines. This study is pivotal in understanding the mechanisms of aromatic nucleophilic substitution, which can be useful in organic synthesis (Guerrera et al., 1995).
Application in Organic Synthesis
Yin et al. (2022) demonstrated the use of aryl bromides and aryl iodides in the functionalization of arene-tethered diols. This study highlights the versatility of bromo-nitro compounds, like this compound, in organic synthesis, particularly in the total syntheses of complex natural products (Yin et al., 2022).
Smiles Rearrangement Studies
Research by Ramsden (1981) focused on the Smiles rearrangement of 2-aryloxy-5-nitrophenoxides, a category to which this compound belongs. This study provides insights into the mechanisms of formation of dioxins and dioxepins, critical for understanding complex organic reactions (Ramsden, 1981).
Properties
IUPAC Name |
2-bromo-7-nitrodibenzo-p-dioxin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQKVYUPNBTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743446 |
Source


|
| Record name | 2-Bromo-7-nitrooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100125-06-2 |
Source


|
| Record name | 2-Bromo-7-nitrooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)

![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)






![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)


